

Analytical methods for the characterization of 1-(2-Bromoethoxy)-4-nitrobenzene

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Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-4-nitrobenzene

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An Application Guide to the Comprehensive Characterization of **1-(2-Bromoethoxy)-4-nitrobenzene**

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of **1-(2-Bromoethoxy)-4-nitrobenzene** (CAS No. 13288-07-7). As a key intermediate in the synthesis of advanced materials, including UV absorbers and electronic chemicals, rigorous quality control is paramount.^[1] This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the methodological choices to ensure robust and reliable results.

Introduction and Physicochemical Profile

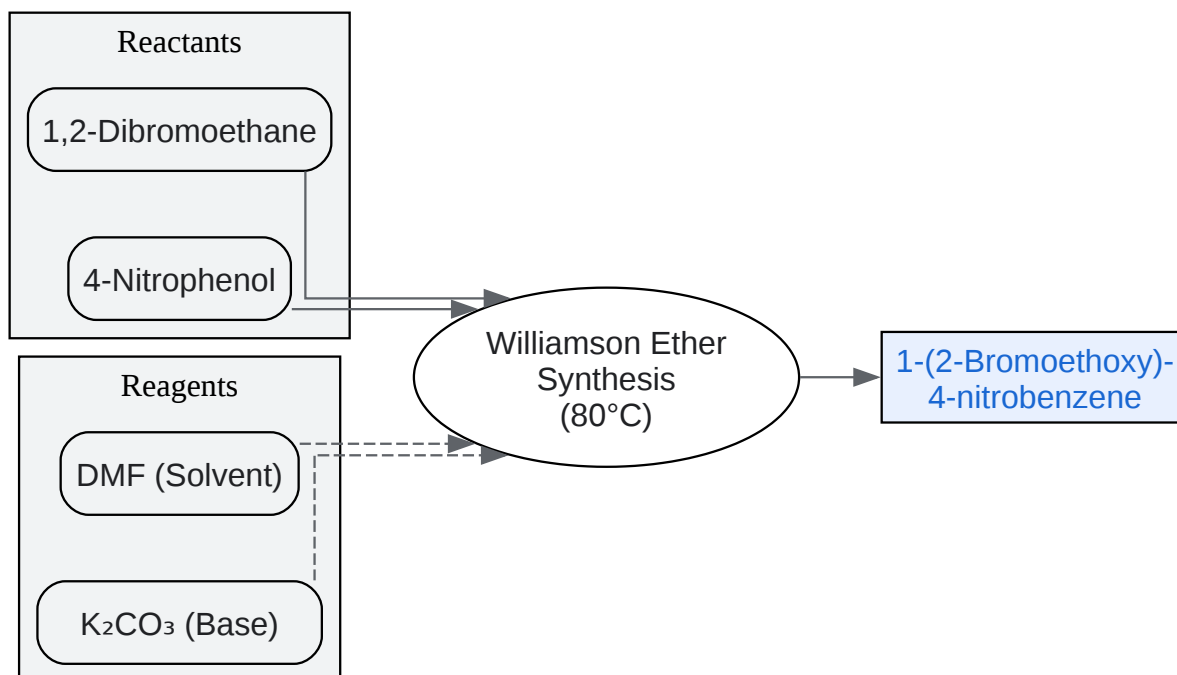
1-(2-Bromoethoxy)-4-nitrobenzene is a bifunctional molecule featuring a nitroaromatic system and a bromoalkoxy chain. This unique structure makes it a versatile building block. The presence of the nitrobenzene chromophore makes it highly suitable for UV-based detection methods, while its volatility and functional groups allow for thorough characterization by a range of standard analytical techniques. Ensuring the identity, purity, and impurity profile of this intermediate is a critical step in any research or manufacturing workflow.

A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	13288-07-7	[2] [3] [4]
Molecular Formula	C ₈ H ₈ BrNO ₃	[2] [3] [4]
Molecular Weight	246.06 g/mol	[2] [3] [4]
IUPAC Name	1-(2-bromoethoxy)-4-nitrobenzene	[2]
Appearance	Yellow Solid	[5]
Melting Point	62 - 65 °C	[5]

Synthesis Pathway and Potential Impurity Profile

A robust analytical strategy is built upon a foundational understanding of the synthetic route and its potential process-related impurities. The most common laboratory-scale synthesis involves the Williamson ether synthesis, reacting 4-nitrophenol with 1,2-dibromoethane.[\[3\]](#)



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Caption: Synthesis of **1-(2-Bromoethoxy)-4-nitrobenzene**.

Common Process-Related Impurities:

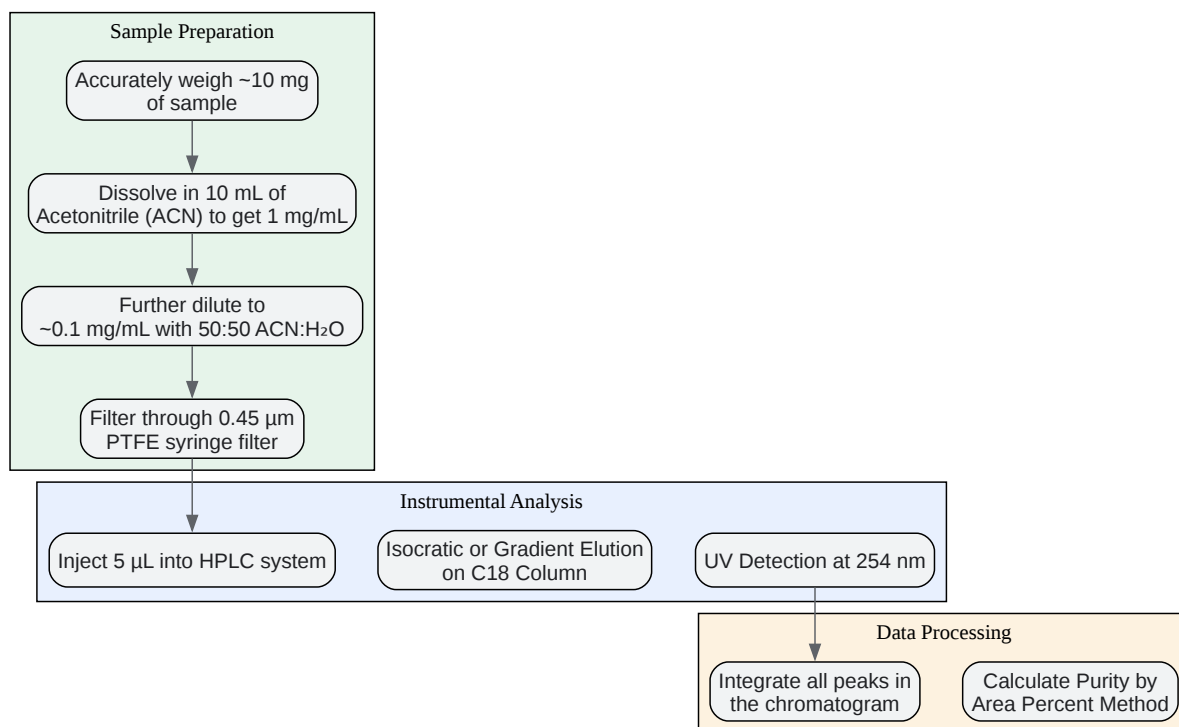
- Unreacted Starting Materials: 4-Nitrophenol and 1,2-dibromoethane.
- Over-alkylation By-product: 1,2-bis(4-nitrophenoxy)ethane, formed if a second molecule of 4-nitrophenoxide displaces the bromine.
- Isomeric Impurities: If the starting 4-nitrophenol contains isomeric impurities (e.g., 2-nitrophenol), corresponding bromoethoxy derivatives will be formed.
- Residual Solvents: Dimethylformamide (DMF) from the reaction, and solvents used during workup and purification like dichloromethane.[3]

Analytical Methodologies and Protocols

An integrated approach using orthogonal analytical techniques is essential for a complete characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The aromatic nitro-group provides a strong chromophore, enabling highly sensitive detection using a UV-Vis detector. The method is designed to separate the main compound from its less polar and more polar impurities.



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Caption: HPLC workflow for purity analysis.

Experimental Protocol:

- Standard/Sample Preparation:

- Prepare a stock solution by accurately weighing approximately 10 mg of **1-(2-Bromoethoxy)-4-nitrobenzene** and dissolving it in 10 mL of acetonitrile (ACN) to create a 1 mg/mL solution.
- Create a working solution by diluting the stock solution to approximately 0.1 mg/mL with a mobile phase-like diluent (e.g., 50:50 Acetonitrile:Water).
- Filter the working solution through a 0.45 µm PTFE syringe filter prior to injection.
- Instrumentation and Conditions:

Parameter	Recommended Condition	Rationale
HPLC System	Agilent 1260, Waters Alliance, or equivalent	Standard systems with UV detection are sufficient.
Column	C18, 4.6 x 150 mm, 5 µm	Provides excellent retention and separation for aromatic compounds.
Mobile Phase	A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade)	Common solvents for reversed-phase chromatography. [6]
Elution Mode	Isocratic: 60% B at 1.0 mL/min	A simple starting point. A gradient may be needed to resolve all impurities.
Column Temp.	30 °C	Ensures reproducible retention times.
Injection Vol.	5 µL	Balances sensitivity with peak shape.
Detector	UV-Vis / DAD	Allows for sensitive detection.
Wavelength	254 nm	A common wavelength for aromatic compounds; a full UV scan is recommended to find λ_{max} .

- Data Interpretation:
 - The primary peak corresponds to **1-(2-Bromoethoxy)-4-nitrobenzene**.
 - Calculate purity using the area percent method: $\text{Purity \%} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$.
 - Peaks at earlier retention times are typically more polar (e.g., 4-nitrophenol), while later-eluting peaks are less polar (e.g., the bis-ether by-product).

Structural Confirmation by GC-MS

Principle: GC-MS is a powerful technique for identifying the compound and assessing volatile or semi-volatile impurities. Gas chromatography separates the components, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint. This method is particularly useful for confirming molecular weight and identifying known impurities by their mass spectra.

Experimental Protocol:

- Sample Preparation:
 - Prepare a ~1 mg/mL solution of the sample in a volatile solvent such as Dichloromethane or Ethyl Acetate.
- Instrumentation and Conditions:

Parameter	Recommended Condition	Rationale
GC-MS System	Agilent 7890/5977, Thermo TRACE 1310/ISQ, or equivalent	Standard workhorse instruments for this analysis.
GC Column	DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 μ m)	A non-polar column suitable for a wide range of semi-volatile compounds. [7]
Carrier Gas	Helium at 1.0 mL/min (constant flow)	Inert and provides good chromatographic efficiency.
Injector Temp.	250 °C	Ensures complete volatilization without degradation.
Oven Program	100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min	A general-purpose program to elute the target analyte and potential impurities.
Ion Source	Electron Ionization (EI) at 70 eV	Standard ionization mode that produces reproducible, library-searchable spectra.
Source Temp.	230 °C	Standard operating temperature.
Mass Range	m/z 40 - 450	Covers the molecular ion and expected fragment ions.

- Data Interpretation:
 - Molecular Ion (M^+): Expect to see the isotopic cluster for the molecular ion. The monoisotopic mass is ~245 Da.[\[2\]](#) Due to the presence of bromine, there will be two peaks of nearly equal intensity at m/z 245 (with ^{79}Br) and m/z 247 (with ^{81}Br).
 - Key Fragments: The PubChem database indicates major fragments at m/z 107 and 109. [\[2\]](#) This likely corresponds to the loss of the 4-nitrophenoxy group, leaving the $[\text{CH}_2\text{CH}_2\text{Br}]^+$ fragment. Other expected fragments include the 4-nitrophenoxy cation at m/z 138.

Definitive Structure Elucidation by NMR Spectroscopy

Principle: ^1H and ^{13}C NMR spectroscopy are unparalleled for providing definitive structural confirmation. The chemical shifts, coupling patterns, and integrations of the signals give a complete picture of the molecule's hydrogen and carbon framework.

Experimental Protocol:

- Sample Preparation:
 - Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation:
 - A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance).
- Predicted ^1H NMR Spectrum (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.2	Doublet	2H	Ar-H (ortho to -NO ₂)	The electron-withdrawing nitro group strongly deshields these protons.
~7.0	Doublet	2H	Ar-H (ortho to -OR)	The electron-donating ether group shields these protons relative to the others.
~4.4	Triplet	2H	-O-CH ₂ -CH ₂ Br	Adjacent to the electronegative oxygen atom.
~3.7	Triplet	2H	-OCH ₂ -CH ₂ -Br	Adjacent to the electronegative bromine atom.

- Predicted ¹³C NMR Spectrum (in CDCl₃):
 - Expect 6 distinct signals: 4 for the aromatic carbons (2 of which will be quaternary) and 2 for the aliphatic carbons of the ethoxy chain. The carbon attached to the nitro group will be significantly downfield, while the carbon attached to the ether oxygen will also be downfield relative to the other aromatic carbons.

Functional Group Analysis by FTIR Spectroscopy

Principle: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the molecule, providing complementary information to the other techniques.

Experimental Protocol:

- Sample Preparation:
 - Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation:
 - Any modern FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS5).
 - Scan Range: 4000 - 400 cm^{-1} .
- Expected Characteristic Absorption Bands:

Wavenumber (cm^{-1})	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2950 - 2850	Medium	Aliphatic C-H Stretch ($-\text{CH}_2$)
~1590, ~1490	Strong	Aromatic C=C Stretch
~1520, ~1345	Very Strong	Asymmetric & Symmetric Ar- NO_2 Stretch
~1250	Strong	Aryl-O (Ether) Stretch
~1050	Strong	Alkyl-O (Ether) Stretch
~850	Strong	C-H Out-of-plane bend (para-disubstituted)
~650	Medium-Weak	C-Br Stretch

The two very strong bands for the nitro group are highly characteristic and serve as a key diagnostic feature.^[8]

Safety and Handling

Proper handling is essential when working with this compound. Adhere to all institutional safety protocols and the information provided in the Safety Data Sheet (SDS).

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[5]
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]
- Health Hazards: The compound is known to cause skin and serious eye irritation. Avoid direct contact. May cause respiratory irritation if inhaled.[5][9]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away from strong oxidizing agents.[5]
- Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not empty into drains.[5]

Conclusion

The analytical methods detailed in this guide provide a multi-faceted framework for the comprehensive characterization of **1-(2-Bromoethoxy)-4-nitrobenzene**. By combining the separatory power of HPLC and GC with the definitive structural insights from MS, NMR, and FTIR, researchers and quality control professionals can confidently establish the identity, purity, and impurity profile of this important chemical intermediate. This rigorous approach ensures the quality and reliability of downstream applications in material science, pharmaceuticals, and other fields of chemical research.

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